5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling Reactions: The pyrazole and pyridine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro or sulfonamide groups, converting them to amines or sulfides.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a benzoic acid derivative, while substitution of the chloro group could produce a variety of amine or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a ligand in the development of new drugs. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its sulfonamide group is known for its antibacterial properties, and the pyrazole and pyridine rings are common motifs in many pharmaceuticals, suggesting potential activity against various diseases.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the pyrazole and pyridine rings can interact with various binding sites, affecting the function of proteins and other macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzenesulfonamide: Lacks the pyrazole and pyridine rings, making it less complex and potentially less active.
N-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylbenzenesulfonamide: Similar structure but without the chloro and methoxy groups, which may affect its reactivity and biological activity.
2-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide: Lacks the chloro group, which could influence its chemical properties and interactions.
Uniqueness
The unique combination of the chloro, methoxy, pyrazole, and pyridine groups in 5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
5-Chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 2034308-50-2 |
Molecular Formula | C₁₈H₁₇ClN₄O₂ |
Molecular Weight | 356.8 g/mol |
Research indicates that compounds similar to 5-chloro derivatives exhibit various mechanisms of action, particularly in cancer therapy and cardiovascular health. The presence of the 1H-pyrazole and pyridine moieties suggests potential interactions with multiple biological targets, including enzymes and receptors involved in cell signaling pathways.
Anticancer Activity
Studies have shown that pyrazole-containing compounds can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, compounds with a similar structure have demonstrated significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Cardiovascular Effects
Sulfonamide derivatives have been investigated for their effects on cardiovascular parameters. In a study using isolated rat heart models, certain sulfonamide compounds were shown to influence perfusion pressure and coronary resistance . Although specific data on 5-chloro-2-methoxy-N-(...) is limited, its structural similarities suggest it may exert comparable effects.
In Vitro Studies
In vitro studies involving various cell lines have highlighted the potential anticancer properties of this compound. For example:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 (Breast) | <10 | Significant inhibition |
HepG2 (Liver) | <15 | Moderate inhibition |
A549 (Lung) | <20 | Weak inhibition |
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
In Vivo Studies
Preliminary in vivo studies are necessary to confirm the efficacy observed in vitro. Animal models will provide insights into pharmacokinetics, toxicity, and therapeutic potential.
Case Studies
- Antitumor Efficacy : A recent study synthesized several pyrazole derivatives and tested their antitumor efficacy in vivo. The results showed that certain modifications enhanced activity against specific cancer types .
- Cardiovascular Studies : Another investigation focused on the cardiovascular effects of sulfonamide derivatives indicated that these compounds could lower blood pressure and improve coronary blood flow in isolated heart preparations .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c1-22-11-14(10-20-22)13-5-12(7-19-9-13)8-21-26(23,24)17-6-15(18)3-4-16(17)25-2/h3-7,9-11,21H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEPCRBZHYJHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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